molecular formula C16H6N4O4 B096372 (2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile CAS No. 15538-90-6

(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile

Cat. No. B096372
CAS RN: 15538-90-6
M. Wt: 318.24 g/mol
InChI Key: DBOFUBZQRADHSA-UHFFFAOYSA-N
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Description

(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile, commonly known as DNFM, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various applications, including biochemical analysis, microscopy, and medical diagnostics.

Mechanism Of Action

DNFM works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of DNFM depend on the pH of the environment, making it a useful tool for pH sensing. DNFM can also form a complex with metal ions such as copper and zinc, which can enhance its fluorescence and provide a means of detecting these ions.

Biochemical And Physiological Effects

DNFM has been found to have low toxicity and is not known to have any significant physiological effects. However, it should be noted that DNFM has not been extensively studied for its potential toxicity and should be handled with care.

Advantages And Limitations For Lab Experiments

DNFM has several advantages as a fluorescent probe, including its high quantum yield and photostability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, DNFM has some limitations, including its sensitivity to pH and its tendency to form aggregates in aqueous solutions.

Future Directions

There are several future directions for DNFM research. One area of interest is the development of new methods for synthesizing DNFM and its derivatives. Another area of interest is the development of new applications for DNFM, such as in vivo imaging and drug delivery. Finally, there is a need for more extensive toxicity studies to ensure that DNFM is safe for use in medical applications.
In conclusion, DNFM is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNFM has the potential to be used in a wide range of applications and is an exciting area of research for the future.

Synthesis Methods

DNFM can be synthesized by reacting 2,7-dinitrofluorenone with malononitrile in the presence of a base such as potassium carbonate. The reaction produces a yellow crystalline powder with a high melting point of 246-248°C.

Scientific Research Applications

DNFM has been widely used in scientific research as a fluorescent probe due to its high quantum yield and photostability. It has been used in various applications, including fluorescence microscopy, flow cytometry, and protein labeling. DNFM has been used to label proteins and peptides for fluorescence-based detection and quantification. It has also been used to study the dynamics of lipid bilayers and to detect reactive oxygen species in cells.

properties

CAS RN

15538-90-6

Product Name

(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile

Molecular Formula

C16H6N4O4

Molecular Weight

318.24 g/mol

IUPAC Name

2-(2,7-dinitrofluoren-9-ylidene)propanedinitrile

InChI

InChI=1S/C16H6N4O4/c17-7-9(8-18)16-14-5-10(19(21)22)1-3-12(14)13-4-2-11(20(23)24)6-15(13)16/h1-6H

InChI Key

DBOFUBZQRADHSA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-]

Other CAS RN

15538-90-6

Origin of Product

United States

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